molecular formula C7H9BrN2O2 B2465932 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid CAS No. 1340469-99-9

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2465932
CAS No.: 1340469-99-9
M. Wt: 233.065
InChI Key: OBKBHRWLBHADOU-UHFFFAOYSA-N
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Description

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of a bromine atom at position 4, a propyl group at position 5, and a carboxylic acid group at position 3. Pyrazoles have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohols, and various heterocyclic compounds .

Scientific Research Applications

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 5 enhances its lipophilicity, while the bromine atom at position 4 provides a site for further functionalization .

Properties

IUPAC Name

4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-4-5(8)6(7(11)12)10-9-4/h2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBHRWLBHADOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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